The Definitive Guide to 10-(4-Bromophenyl)-9(10H)-acridone: Synthesis, Properties, and Applications in Advanced Organic Electronics
The Definitive Guide to 10-(4-Bromophenyl)-9(10H)-acridone: Synthesis, Properties, and Applications in Advanced Organic Electronics
Executive Summary: The Strategic Role of Acridone Derivatives
In the rapidly evolving landscape of organic electronics—particularly in the development of Thermally Activated Delayed Fluorescence (TADF) and phosphorescent Organic Light-Emitting Diodes (OLEDs)—the selection of molecular building blocks dictates the ultimate performance of the device. 10-(4-Bromophenyl)-9(10H)-acridone (CAS: 24275-95-4) has emerged as a premier intermediate for synthesizing high-performance host materials and emitters.
The architectural brilliance of this molecule lies in its dual nature: the highly rigid, planar acridone core provides exceptional thermal stability and high triplet energy (
Fundamental Physical and Chemical Properties
Understanding the baseline properties of 10-(4-Bromophenyl)-9(10H)-acridone is critical for predicting its behavior in harsh synthetic environments, such as high-temperature cross-coupling or vacuum sublimation. The rigidity of the acridone core contributes to its remarkably high melting point, ensuring stability during device fabrication.
Table 1: Core Quantitative Specifications
| Property | Value | Causality / Significance |
| CAS Number | 24275-95-4 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₉H₁₂BrNO | Defines the stoichiometric mass for synthesis. |
| Molecular Weight | 350.22 g/mol | Optimal mass for vacuum thermal evaporation in OLEDs. |
| Melting Point | 259–261 °C | High thermal stability prevents morphological degradation in devices[1][2]. |
| Boiling Point | 481.3 °C (Predicted) | Requires high-vacuum sublimation for purification[2][3]. |
| Density | 1.496 g/cm³ (Predicted) | High packing density due to planar core stacking[3]. |
| Appearance | Pale yellow to off-white crystal | Coloration indicates extended |
| Purity Standard | >95.0% (HPLC) | Minimum threshold for synthesis; >99.9% required for OLEDs[1]. |
Data sourced from [1] and .
Mechanistic Design: Why Acridone? Why the Bromophenyl Handle?
The design of modern OLED host materials requires a delicate balance: the molecule must possess a high triplet energy (
-
The Acridone Core (The Anchor): Acridone acts as a rigid, electron-deficient acceptor moiety. Unlike its carbon-bridged counterpart (fluorene), the carbonyl group in acridone lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing electron injection capabilities[5].
-
The
-Phenyl Linkage (The Twist): Attaching the bromophenyl group to the nitrogen atom forces a steric clash between the phenyl ring and the acridone protons. This induces a highly twisted molecular conformation. When a donor group (like carbazole) is later attached, this twist breaks thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -conjugation between the donor and acceptor, spatially separating the Highest Occupied Molecular Orbital (HOMO) and LUMO. This separation results in a minimal singlet-triplet energy gap ( ), which is the fundamental prerequisite for TADF[6]. -
The Bromine Handle (The Hook): The C–Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal substrate for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.
Experimental Workflow: Synthesis of Advanced OLED Hosts
To demonstrate the utility of 10-(4-Bromophenyl)-9(10H)-acridone, we detail the synthesis of AC-Ph-Cz (10-(4-(9H-carbazol-9-yl)phenyl)acridin-9(10H)-one), a state-of-the-art host material that achieves near-zero efficiency roll-off in green phosphorescent OLEDs[7][6].
Step-by-Step Methodology: Buchwald-Hartwig Amination
Reagents Required:
-
10-(4-Bromophenyl)-9(10H)-acridone (1.0 equiv)
-
Carbazole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.1 equiv)
-
Sodium tert-butoxide [NaOtBu] (2.0 equiv)
-
Anhydrous Toluene
Procedure & Causality:
-
Degassing: Purge anhydrous toluene with N₂ gas for 30 minutes. Causality: Pd(0) catalysts and electron-rich phosphine ligands are highly sensitive to oxygen; failure to degas results in catalyst deactivation and black palladium precipitation.
-
Reagent Loading: In a flame-dried Schlenk flask under N₂, combine the acridone derivative, carbazole, Pd₂(dba)₃, and NaOtBu. Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the carbazole, forming the reactive amine nucleophile.
-
Ligand Addition: Inject the degassed toluene followed by P(t-Bu)₃ via syringe. Causality: P(t-Bu)₃ is a highly sterically hindered, electron-rich ligand. It accelerates the challenging oxidative addition of the deactivated aryl bromide and forces the reductive elimination step to yield the C–N bond.
-
Reflux: Heat the mixture to 110 °C for 12–24 hours under continuous stirring.
The Self-Validating System
To ensure scientific integrity, this protocol relies on a self-validating feedback loop:
-
In-Process Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate eluent. The starting bromide fluoresces distinctly under 254 nm UV light. The reaction is only deemed complete when this spot entirely disappears.
-
Structural Validation: Post-workup, ¹H NMR spectroscopy must confirm the disappearance of the distinct doublet associated with the starting brominated phenyl ring, replaced by the complex multiplet of the newly attached carbazole moiety.
-
Device-Grade Validation: Crude products contain trace palladium and unreacted halogens, which act as lethal exciton quenchers in OLEDs. The material must undergo temperature-gradient vacuum sublimation until High-Performance Liquid Chromatography (HPLC) confirms >99.9% purity.
Caption: Workflow for synthesizing acridone-based OLED host materials via Pd-catalyzed cross-coupling.
Photophysical & Device Performance Characterization
When 10-(4-Bromophenyl)-9(10H)-acridone is successfully converted into a host material (such as AC-Py-Cz, where a pyridyl bridge is used), the resulting optoelectronic properties are exceptional. According to[7][6], these derivatives exhibit perfectly balanced carrier-transporting properties.
Table 2: Device Performance of Acridone-Derived Hosts (AC-Py-Cz)
| Metric | Performance | Mechanistic Implication |
| Turn-on Voltage | 2.5 V | Excellent charge injection due to favorable HOMO/LUMO alignment. |
| Max Power Efficiency | 89.8 lm/W | High efficiency driven by balanced hole/electron mobility. |
| External Quantum Eq. (EQE) | 25.2% | Near-theoretical maximum for green phosphorescent devices. |
| Efficiency Roll-off | 1.6% (at 1000 cd/m²) | Suppressed non-radiative transitions and triplet-triplet annihilation. |
Exciton Management Logic
The primary function of these synthesized hosts is to manage exciton energy transfer. The high
Caption: Exciton energy transfer mechanisms in acridone-hosted TADF OLED architectures.
Conclusion
10-(4-Bromophenyl)-9(10H)-acridone is far more than a simple organic intermediate; it is a highly engineered molecular scaffold. By leveraging the rigidity of the acridone core and the reactivity of the bromophenyl handle, synthetic chemists can construct advanced materials that solve critical bottlenecks in OLED technology, specifically efficiency roll-off at high brightness. Strict adherence to anhydrous, air-free synthetic protocols and rigorous purification via vacuum sublimation are non-negotiable for translating this chemical building block into commercial-grade optoelectronic devices.
References
-
Acridone-Based Host Materials for Green Phosphorescent and Thermally Activated Delayed Fluorescent OLEDs with Low-Efficiency Roll-Offs Source: Chemistry - A European Journal URL:[Link]
-
Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
Sources
- 1. 10-(4-Bromophenyl)-9(10H)-acridone | 24275-95-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. af.hspchem.com [af.hspchem.com]
- 3. 10-(4-bromophenyl)-9(10H)-acridinon Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Product Name: 10- (4-Bromophenyl) -9 (10H) -acridone CAS: 24275-95-4 [lingzhiyuechem.com]
- 5. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03598C [pubs.rsc.org]
- 6. Acridone-Based Host Materials for Green Phosphorescent and Thermally Activated Delayed Fluorescent OLEDs with Low-Efficiency Roll-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
